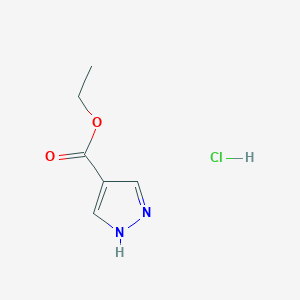

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILLKQABODQIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for Ethyl 1H-Pyrazole-4-carboxylate hydrochloride may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield pyrazole-4-carboxylic acid. This reaction is critical for accessing biologically active derivatives:

Reaction Conditions

| Reagent/Conditions | Product | Key Applications |

|---|---|---|

| 2M NaOH, aqueous ethanol, reflux | Pyrazole-4-carboxylic acid | Precursor for amides or salts |

| HCl (aq), heat | Pyrazole-4-carboxylic acid | Pharmaceutical intermediates |

This hydrolysis is often followed by functionalization:

-

Amidation : Reacting the carboxylic acid with amines (e.g., using EDC/HOBt) produces pyrazole-4-carboxamides, which are explored for antimicrobial and anti-inflammatory activities .

Nucleophilic Substitution at the Ester Group

The ethyl ester serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse substituents:

Example Reaction

Key Catalysts and Yields

| Nucleophile | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | DMAP | DCM | 78 |

| Hydrazine | None | Ethanol | 85 |

These reactions are pivotal for synthesizing libraries of compounds for drug discovery .

Multicomponent Reactions

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride participates in one-pot syntheses to construct complex heterocycles. A notable method involves:

Three-Component Coupling

Optimized Conditions

-

Catalyst: Magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol)

-

Solvent: Solvent-free

-

Temperature: 120°C

This protocol is valued for its green chemistry profile and scalability .

Reduction and Hydrogenation

The ester group can be reduced to a primary alcohol using LiAlH₄ or catalytic hydrogenation:

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-Hydroxymethylpyrazole |

| H₂/Pd-C | Ethanol, 50°C | 4-Hydroxymethylpyrazole |

Reduction products are intermediates in agrochemical and polymer synthesis .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, though the electron-withdrawing ester group directs reactivity to specific positions:

Nitration and Halogenation

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 5 | 65 |

| Bromination | Br₂/FeBr₃ | Position 3 | 72 |

These derivatives are utilized in materials science and ligand design .

Photoredox Functionalization

Visible-light-mediated reactions enable C–H functionalization under mild conditions:

Reaction Scheme

Advantages

Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction:

Conditions

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 82 |

This method is instrumental in creating biarylpyrazoles for catalytic and medicinal applications .

Scientific Research Applications

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pyrazole Carboxylate Derivatives

| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Ethyl 1H-Pyrazole-4-carboxylate Hydrochloride | C₆H₉ClN₂O₂ | Not Provided | Not Available | HCl salt, carboxylate at C4 |

| Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂FN₃O₂ | 138907-68-3 | 153–154 | 4-Fluorophenyl, amino at C5 |

| Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride | C₁₁H₁₈ClN₃O₂ | 1779124-74-1 | Not Available | Piperidin-4-yl at N1, HCl salt |

| Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₈H₉F₃N₂O₂ | Not Provided | Not Available | CF₃ at C3, methyl at N1 |

Table 2: Functional Group Impact on Reactivity

| Functional Group | Example Compound | Key Properties | Applications |

|---|---|---|---|

| Carboxylate Ester + HCl | Ethyl 1H-Pyrazole-4-carboxylate Hydrochloride | High solubility, stability | Pharmaceutical intermediates |

| Trifluoromethyl | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Enhanced metabolic stability | Agrochemicals |

| Amino Substituent | Ethyl 3-Amino-1H-pyrazole-5-carboxylate Hydrochloride | Hydrogen-bond donor, nucleophilicity | Kinase inhibitor synthesis |

Biological Activity

Ethyl 1H-pyrazole-4-carboxylate hydrochloride (CAS Number 1242339-75-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 1H-pyrazole-4-carboxylate hydrochloride is characterized by the following chemical formula:

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 140.14 g/mol

- Log P : Ranges from 0.43 to 1.09, indicating moderate lipophilicity and good gastrointestinal absorption.

Synthesis

The synthesis of Ethyl 1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step reactions that yield high-purity products suitable for pharmaceutical applications. The compound can be synthesized through various methods, including condensation reactions with appropriate precursors .

Anti-inflammatory and Analgesic Properties

Research indicates that Ethyl 1H-pyrazole-4-carboxylate hydrochloride serves as a precursor for compounds with notable anti-inflammatory and analgesic activities. Its derivatives have been shown to exhibit significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Ethyl 1H-pyrazole-4-carboxylate hydrochloride. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency in inducing apoptosis in tumor cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 49.85 | Antitumor |

| Compound B | NCI-H460 | 0.95 | Autophagy |

| Compound C | HCT116 | 25 | Aurora-A Kinase Inhibition |

Antifungal and Antibacterial Activities

Ethyl 1H-pyrazole-4-carboxylate hydrochloride and its derivatives have also been evaluated for antifungal and antibacterial activities. Some derivatives showed promising results against various fungal strains, indicating their potential as antifungal agents in clinical settings .

Enzyme Interaction Studies

Significant interaction studies revealed that Ethyl 1H-pyrazole-4-carboxylate hydrochloride does not significantly inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This suggests a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations.

Case Studies and Research Findings

In a comprehensive study by Xia et al., various pyrazole derivatives were synthesized and screened for their biological activity. The results indicated that specific structural modifications could enhance the anticancer properties of these compounds, suggesting a structure-activity relationship (SAR) that merits further exploration .

Another study focused on the synthesis of pyrazole-linked compounds demonstrated significant activity against influenza virus neuraminidase, with certain derivatives exhibiting over 50% inhibition at low concentrations .

Q & A

Q. How should researchers validate conflicting bioactivity data in antimicrobial assays?

- Perform dose-response curves with controls (e.g., ciprofloxacin) and replicate assays in triplicate. Contradictions may stem from bacterial strain variability or compound solubility issues—address via logP optimization (e.g., methyl ester analogs for enhanced permeability) .

VI. Regulatory and Compliance Considerations

Q. What documentation is required for international collaboration involving this compound?

- Provide CAS RN (e.g., 37622-90-5), SDS (per GHS Rev. 9), and analytical certificates (e.g., ISO/IEC 17025) for customs clearance. Note restrictions on halogenated waste under Basel Convention protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.